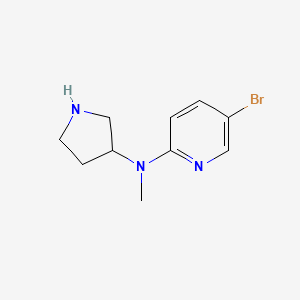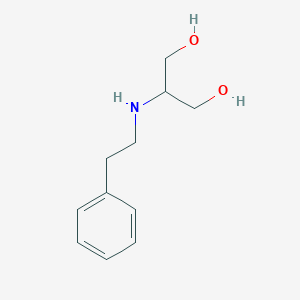
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: is an organic compound characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4,5-dimethoxybenzaldehyde and a suitable amine.
Reaction Conditions: The key step involves the reductive amination of 3-chloro-4,5-dimethoxybenzaldehyde with the amine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is typically carried out in a solvent such as methanol or ethanol at room temperature.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction of the compound can yield various derivatives, depending on the reducing agent used.
Substitution: The chloro group on the aromatic ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and are typically carried out in polar solvents like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Various reduced derivatives, depending on the specific reducing agent.
Substitution: Substituted aromatic compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
Chemistry:
Building Block: The compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology:
Enzyme Inhibition:
Medicine:
Drug Development: The compound is investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of drugs targeting neurological disorders.
Industry:
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
(2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)ethan-1-OL: can be compared with other amino alcohols and chloro-substituted aromatic compounds.
Uniqueness:
Structural Features: The presence of both the amino group and the chloro-substituted aromatic ring, along with the methoxy groups, gives this compound unique chemical properties.
Reactivity: Its reactivity profile, particularly in substitution and oxidation reactions, distinguishes it from other similar compounds.
Comparaison Avec Des Composés Similaires
- (2R)-2-Amino-2-(3-chloro-4-methoxyphenyl)ethan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)propan-1-OL
- (2R)-2-Amino-2-(3-chloro-4,5-dimethoxyphenyl)butan-1-OL
Propriétés
Formule moléculaire |
C10H14ClNO3 |
|---|---|
Poids moléculaire |
231.67 g/mol |
Nom IUPAC |
(2R)-2-amino-2-(3-chloro-4,5-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H14ClNO3/c1-14-9-4-6(8(12)5-13)3-7(11)10(9)15-2/h3-4,8,13H,5,12H2,1-2H3/t8-/m0/s1 |
Clé InChI |
BZFQQCPFSDGYOK-QMMMGPOBSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)[C@H](CO)N)Cl)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C(CO)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethanesulfonyl fluoride, 2-[(4-methoxyphenyl)amino]-](/img/structure/B13527682.png)
![7-Thia-2-azaspiro[3.5]nonane](/img/structure/B13527688.png)









